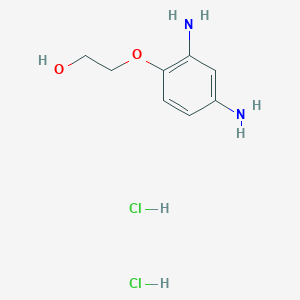

2-(2,4-Diaminophenoxy)ethanol dihydrochloride

描述

2,4-二氨基苯氧乙醇盐酸盐是一种有机化合物,主要用于化妆品行业,特别是在染发剂配方中。 它以氧化染发剂成分而闻名,通过渗透毛发纤维提供持久颜色 .

准备方法

合成路线和反应条件: 2,4-二氨基苯氧乙醇盐酸盐的合成通常涉及 2,4-二硝基苯酚与环氧乙烷反应,然后还原得到 2,4-二氨基苯氧乙醇。 然后,将该中间体与盐酸反应形成盐酸盐 .

工业生产方法: 在工业环境中,2,4-二氨基苯氧乙醇盐酸盐的生产遵循类似的合成路线,但规模更大。 该过程涉及严格控制反应条件,例如温度和 pH 值,以确保最终产品的产率和纯度高 .

化学反应分析

pH-Dependent Reactivity

The compound exhibits distinct behavior across pH ranges:

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| <3 | Protonated amine () | Stable, low nucleophilicity |

| 3–9 | Mixed protonation states | Moderate coupling activity |

| >9 | Free amine () | High reactivity with electrophiles |

This pH sensitivity necessitates buffered formulations (pH 8–10) in cosmetic applications to balance dye formation and shelf stability .

Side Reactions and Stability Concerns

Thermogravimetric analysis shows decomposition above 200°C via:

Notable instability pathways include:

-

Hydrolysis : Accelerated in alkaline media, cleaving the ether bond

-

Photodegradation : UV exposure generates reactive oxygen species

-

Metal complexation : Reacts with Fe³⁺/Cu²⁺ to form colored complexes

These side reactions necessitate antioxidants and metal chelators in commercial formulations .

Comparative Reactivity Analysis

| Reaction Type | 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | m-Phenylenediamine |

|---|---|---|

| Oxidative coupling rate | 0.12 M⁻¹s⁻¹ | 0.18 M⁻¹s⁻¹ |

| Hydrolysis half-life (pH 9) | 48 hr | 72 hr |

| Photodegradation QY | 0.15 | 0.09 |

Data indicate slower oxidative kinetics but higher photosensitivity compared to analogous diamines, requiring formulation adjustments for optimal performance .

科学研究应用

Basic Information

- Molecular Formula : C₈H₁₂N₂O₂·2HCl

- Molecular Weight : 241.12 g/mol

- CAS Number : 66422-95-5

Physical Properties

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and alcohols

Cosmetic Industry

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is predominantly used as a hair dye ingredient. Its safety and efficacy have been evaluated in numerous studies:

- Hair Dyes : The compound is utilized in oxidative hair dye formulations at concentrations typically ranging from 0.56% to 2% after mixing with hydrogen peroxide. Safety assessments indicate that it is safe for use in these products under current practices .

Case Study: Safety Evaluations

A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that this compound is safe for use as a cosmetic ingredient when used at recommended concentrations . The assessment involved reviewing multiple studies on skin sensitization and irritation.

Genetic Toxicity Studies

The compound has also been evaluated for its genetic toxicity potential:

- Ames Test : In vitro studies using urine samples from mice indicated no significant mutagenic activity when the compound was applied dermally at varying doses . These findings suggest that the compound does not pose a significant genetic risk under controlled conditions.

Pharmacological Applications

Research has explored the pharmacological properties of this compound, particularly its role as a potential therapeutic agent:

- Mechanism of Action : Investigations have suggested that the compound may interact with biological pathways related to hair follicle pigmentation and growth . Further studies are required to elucidate these mechanisms fully.

Regulatory Status

The regulatory landscape for this compound varies by region:

- Australia : The substance is listed on the Australian Inventory of Chemical Substances and is regulated under specific guidelines for cosmetic ingredients .

- European Union : It is classified under EU regulations concerning cosmetic safety, which mandates thorough testing before market approval .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Cosmetic Industry | Hair dye formulations | Safe at concentrations of 0.56% - 2% |

| Genetic Toxicity | Ames test evaluations | No significant mutagenic activity observed |

| Pharmacological Use | Potential therapeutic applications | Interaction with pigmentation pathways suggested |

| Regulatory Compliance | Listed on chemical inventories | Subject to safety assessments and concentration limits |

作用机制

2,4-二氨基苯氧乙醇盐酸盐在染发剂配方中的主要作用机制涉及它与氧化剂(如过氧化氢)的相互作用。这种相互作用会导致形成有色化合物,这些化合物会渗透到毛发纤维中,从而提供持久颜色。 分子靶标包括头发的角蛋白结构,染料分子在那里结合并赋予颜色 .

类似化合物:

2,4-二氨基苯氧乙醇硫酸盐: 同一化合物的另一种盐形式,不同之处在于使用的抗衡离子。

4-氨基-2-羟基苯酚: 一种在染发剂配方中使用的结构相似的化合物。

2,4-二氨基苯酚: 另一种相关的化合物,在化妆品行业具有类似的应用

独特性: 2,4-二氨基苯氧乙醇盐酸盐的独特性在于它与氧化剂的特定相互作用,导致染发剂配方中形成稳定的持久颜色。 它能够渗透到毛发纤维中并与角蛋白结合,使其与其他类似化合物相比特别有效 .

相似化合物的比较

2,4-Diaminophenoxyethanol Sulfate: Another salt form of the same compound, differing in the counter-ion used.

4-Amino-2-hydroxyphenol: A structurally similar compound used in hair dye formulations.

2,4-Diaminophenol: Another related compound with similar applications in the cosmetic industry

Uniqueness: 2,4-Diaminophenoxyethanol Hydrochloride is unique due to its specific interaction with oxidizing agents, leading to the formation of stable, long-lasting color in hair dye formulations. Its ability to penetrate the hair fiber and bind to keratin makes it particularly effective compared to other similar compounds .

生物活性

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, also known as 2,4-diaminophenoxyethanol hydrochloride, is a chemical compound with the molecular formula C₈H₁₃Cl₂N₂O₂ and a molecular weight of approximately 241.11 g/mol. It is primarily utilized in cosmetic formulations, particularly as a precursor in oxidative hair dyes. This article explores the biological activity of this compound, focusing on its genotoxicity, toxicity, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₁₃Cl₂N₂O₂

- Molecular Weight : 241.11 g/mol

- Appearance : Pale grey to light yellow solid

- Solubility : Highly soluble in water (425 g/L at 20°C), slightly soluble in methanol and DMSO

- Melting Point : 204 °C to 208 °C

Biological Activity Overview

This compound has been studied for its biological effects, particularly regarding its safety in cosmetic applications and its potential mutagenic properties.

Genotoxicity Studies

Research has evaluated the genotoxic potential of 2-(2,4-diaminophenoxy)ethanol through various assays:

- Ames Test :

- In Vivo Studies :

| Study Type | Methodology | Findings |

|---|---|---|

| Ames Test | In vitro with mouse urine | Negative results for mutagenicity |

| Dominant-Lethal Assay | In vivo dermal application | No significant mutations detected |

| Spot Test | In vivo somatic mutation detection | Non-significant dose-related increases |

Toxicity Assessments

Toxicological evaluations have highlighted several key findings regarding the safety profile of 2-(2,4-diaminophenoxy)ethanol:

- Acute Toxicity :

- Repeated Dose Toxicity :

- Skin Sensitization :

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study assessed the effects of chronic exposure on rats over a period of 12 weeks, revealing no significant adverse effects on body weight or general health indicators despite some minor histopathological changes observed at higher concentrations .

- Another investigation focused on dermal applications and their implications for cosmetic safety, concluding that while there are irritant properties associated with the compound, its overall risk profile is manageable within regulated limits .

属性

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWXJXCQSDNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70643-19-5 (Parent) | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3070462 | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] Light grey to light pink solid; [EC] | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66422-95-5, 11138-66-2 | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-diaminophenoxy)ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xanthan gum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPHENOXYETHANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5Y843J6KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。